molecular formula C12H14N2O4 B12632527 5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione CAS No. 921214-62-2

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione

Cat. No.: B12632527
CAS No.: 921214-62-2
M. Wt: 250.25 g/mol
InChI Key: MDPUNMGRMZRRAD-UHFFFAOYSA-N
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Description

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes both methoxy and imidazolidine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with methylamine and glyoxylic acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The methoxy and imidazolidine groups play a crucial role in its activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-5-phenylimidazolidine-2,4-dione
  • 5-Methoxy-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
  • 5-Methoxy-5-(4-chlorophenyl)-3-methylimidazolidine-2,4-dione

Uniqueness

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of both methoxy groups and the imidazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 832688-60-5

The compound is characterized by its imidazolidine structure, which contributes to its biological properties. Its methoxyphenyl groups are hypothesized to enhance lipophilicity and receptor binding affinity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The presence of methoxy groups is associated with increased radical scavenging capabilities, which can mitigate oxidative stress in cells.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, cytotoxic evaluation against human tumor cell lines revealed selective toxicity towards leukemia cells .
  • Neuroprotective Properties : Preliminary findings suggest that the compound may modulate neurotransmitter systems, particularly serotonin receptors, indicating potential applications in treating neurological disorders .

Anticancer Activity

A significant study evaluated the cytotoxic effects of various derivatives of imidazolidine compounds, including this compound. The results indicated that this compound exhibited considerable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
L1210 (leukemia)10.5
A549 (lung)15.2
MCF7 (breast)20.0

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Neuroprotective Effects

In a study focusing on neuroprotection, it was found that the compound could inhibit neuronal apoptosis induced by oxidative stress. The mechanism involved the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As an anticancer agent targeting specific tumor types.
  • Neurodegenerative Diseases : As a neuroprotective agent that could mitigate damage from oxidative stress.
  • Antioxidant Supplementation : Due to its radical scavenging capabilities.

Properties

CAS No.

921214-62-2

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

5-methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O4/c1-14-10(15)12(18-3,13-11(14)16)8-4-6-9(17-2)7-5-8/h4-7H,1-3H3,(H,13,16)

InChI Key

MDPUNMGRMZRRAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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